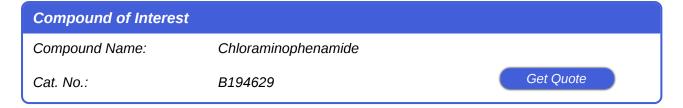


Chloraminophenamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloraminophenamide, a potent carbonic anhydrase inhibitor, has played a significant role in the development of diuretic therapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of **chloraminophenamide**. Detailed experimental protocols for its synthesis are provided, along with a summary of its key physicochemical and biological properties. Furthermore, this document elucidates the signaling pathway central to its diuretic effect through a detailed diagram.

Discovery and Historical Context

Chloraminophenamide, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, emerged from the pioneering work of Novello and Sprague in 1957.[1] Their research on benzothiadiazine dioxides as novel diuretics led to the development of a new class of orally effective diuretic and antihypertensive agents.[1] Chloraminophenamide itself was a key intermediate in the synthesis of chlorothiazide, one of the first thiazide diuretics.[2] Its discovery was a pivotal moment in medicinal chemistry, paving the way for the development of a wide range of sulfonamide-based diuretics that remain in clinical use today. It is also known as a metabolite of hydrochlorothiazide.[3]

Physicochemical Properties



A summary of the key physicochemical properties of **Chloraminophenamide** is presented in the table below.

Property	Value	Reference
IUPAC Name	4-amino-6-chlorobenzene-1,3-disulfonamide	[3]
CAS Number	121-30-2	[1]
Molecular Formula	C6H8CIN3O4S2	[1]
Molecular Weight	285.73 g/mol	[1][4]
Appearance	Crystalline solid, Light Brown Solid	[2][5]
Melting Point	251-252 °C	[1]
Solubility	Slightly soluble in water; more freely soluble in alkalies. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml).	[1][5]
UV max (ethanol)	223.5-224.5, 265-266, 312-314 nm	[1]

Synthesis of Chloraminophenamide

The synthesis of **chloraminophenamide** is typically achieved through a two-step process starting from 3-chloroaniline. The first step involves the chlorosulfonation of 3-chloroaniline to introduce two sulfonyl chloride groups onto the aromatic ring. The second step is the amination of the resulting disulfonyl chloride to form the final product.

Experimental Protocol

Step 1: Synthesis of 4-amino-6-chlorobenzene-1,3-disulfonyl chloride

• Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a



sodium hydroxide solution).

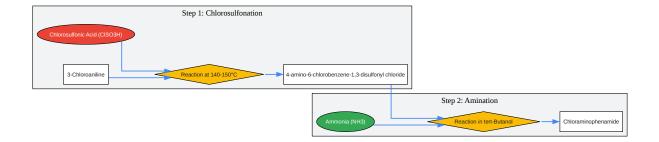
- Reagent Addition: Place chlorosulfonic acid (4 molar equivalents) in the flask and cool it to 0-5 °C using an ice bath.
- Slowly add 3-chloroaniline (1 molar equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, or until the evolution of hydrogen chloride gas ceases.
- Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product, 4amino-6-chlorobenzene-1,3-disulfonyl chloride, will precipitate.
- Purification: Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under vacuum.

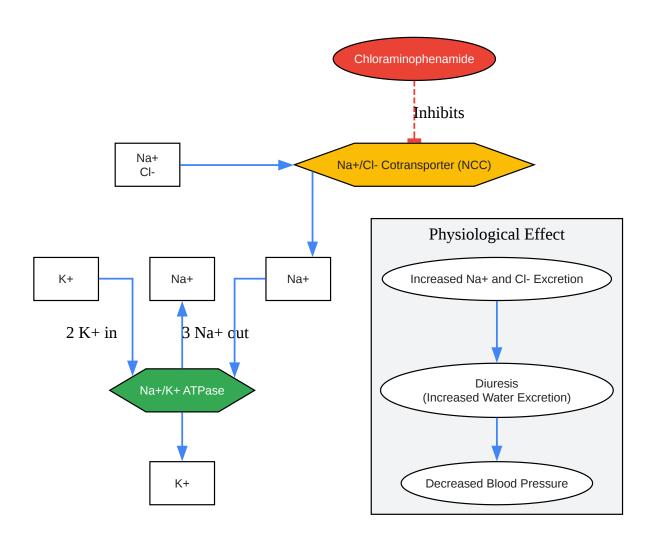
Step 2: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide (**Chloraminophenamide**)

- Reaction Setup: In a suitable reaction vessel, suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl chloride (1 molar equivalent) in a suitable solvent such as tert-butanol.[2]
- Reagent Addition: Cool the suspension in an ice bath and bubble ammonia gas through the
 mixture or add a concentrated aqueous solution of ammonia (excess) dropwise with vigorous
 stirring.
- Reaction: Continue the reaction at a low temperature for several hours until the starting material is consumed (monitor by TLC).
- Work-up: Evaporate the solvent under reduced pressure.[2] Treat the residue with water to dissolve any ammonium chloride.
- Purification: Filter the crude chloraminophenamide, wash it with cold water, and recrystallize from aqueous ethanol to obtain a purified product.[1]

Synthesis Workflow









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References

- 1. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis chemicalbook [chemicalbook.com]
- 2. 4-Amino-6-chlorobenzene-1,3-disulfonamide | 121-30-2 [chemicalbook.com]
- 3. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chloraminophenamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194629#chloraminophenamide-discovery-and-synthesis]

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